molecular formula C11H16ClN3O B1306123 5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 24786-48-9

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No. B1306123
CAS RN: 24786-48-9
M. Wt: 241.72 g/mol
InChI Key: YLXUIVOFLBGAEX-UHFFFAOYSA-N
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Description

The compound "5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one is described, which shares the benzoimidazole core with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with simple precursors. For example, 2-aminobenzimidazole reacts with ethyl cyanoacetate to yield 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . Similarly, 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole is synthesized through a sequence of reactions starting from salicylaldehyde, involving hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction . These methods suggest that the synthesis of the compound might also involve a multi-step process, potentially starting from benzimidazole derivatives and incorporating the necessary functional groups.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H-NMR and IR . These techniques are crucial for verifying the identity and purity of the compounds. The presence of the benzoimidazole moiety is a common structural feature, which is important for the biological activity and chemical properties of these molecules.

Chemical Reactions Analysis

The papers describe the preparation of various derivatives by introducing different substituents into the benzoimidazole core. For instance, a series of phenylazopyrimidone dyes are prepared by linking various aniline derivatives to the core structure . The replacement of amino groups with hydroxy groups in the series of 6-aryl- and 6-benzoimidazolyl-7-aminoazolo[5,1-c]-1,2,4-triazines is another example of chemical modification . These reactions indicate that the benzoimidazole core is amenable to various chemical transformations, which could be relevant for the functionalization of "5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups affects the absorption properties of the phenylazopyrimidone dyes . The fluorescence properties of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, such as high fluorescence quantum yield and large Stokes shift, are also noteworthy . These findings suggest that the physical and chemical properties of "5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride" could be similarly influenced by its substituents and functional groups.

properties

IUPAC Name

5-amino-1,3-diethylbenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15;/h5-7H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUIVOFLBGAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N(C1=O)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

CAS RN

24786-48-9
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-diethyl-1,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24786-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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